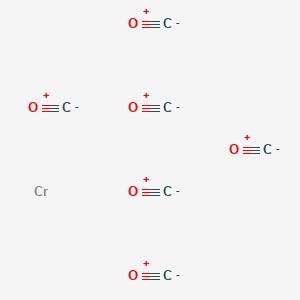

Chromium(0) hexacarbonyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Scientific Field Metallurgy

Chromium is a transition metal and is the 24th most abundant element in the earth crust . It’s used in various fields, including metallurgy, where it’s used in the production of metallic chromium .

Scientific Field Environmental Science

Chromium (VI) is known to be adsorbed onto the surface of a petroleum-coke sourced activated carbon . This process is used for the removal of chromium (VI) in neutral waters .

Scientific Field Organic Synthesis

Chromium carbonyl is used in organic synthesis . .

Scientific Field Energy Storage

Conjugated carbonyl compounds, which could potentially include chromium carbonyl, are incorporated into carbon nanomaterials as electrode materials for electrochemical energy storage .

Chromium hexacarbonyl, also known as hexacarbonylchromium, is an organometallic compound with the chemical formula Cr(CO)₆. This compound features a chromium atom in the oxidation state of zero, coordinated to six carbon monoxide ligands, forming a homoleptic complex. It appears as a colorless crystalline solid that is stable in air and has a relatively high vapor pressure. The compound exhibits octahedral geometry due to the arrangement of its six carbonyl ligands around the central chromium atom, adhering to the 18-electron rule, which is significant for transition metal complexes .

- Reduction Reactions: It can be reduced to form lower oxidation state chromium complexes.

- Ligand-Transfer Reactions: Chromium hexacarbonyl can transfer ligands to other metal complexes, leading to the formation of new compounds. For example, it reacts with sodium cyclopentadienide to produce cyclopentadienylchromium tricarbonyl .

- Reactivity with Oxidizing Agents: The compound decomposes violently in the presence of strong oxidizers like chlorine and fuming nitric acid .

Additionally, chromium hexacarbonyl serves as a reagent for synthesizing Fischer carbenes and arenechromium complexes .

Chromium hexacarbonyl can be synthesized through several methods:

- Reductive Carbonylation: This method involves reducing chromium(III) chloride with a suitable reductant (like magnesium or zinc) in the presence of carbon monoxide. The reaction generally occurs under high pressure (35 to 70 atm) and can yield approximately 60% product .

- Direct Reaction with Chromium Metal: Chromium metal can react directly with carbon monoxide under specific conditions to form chromium hexacarbonyl, although this method is less commonly used commercially .

- Using Grignard Reagents: The reaction of anhydrous chromium(III) chloride with carbon monoxide in the presence of Grignard reagents is another effective synthesis route .

Chromium hexacarbonyl has several applications:

- Catalysis: It is utilized as a catalyst for olefin polymerization and isomerization processes.

- Thin Film Deposition: The compound serves as a precursor for chemical vapor deposition (CVD) techniques used in producing thin films at low temperatures and pressures.

- Additives: It is added to gasoline to enhance its octane rating .

Interaction studies involving chromium hexacarbonyl primarily focus on its reactivity with other compounds and its role as a ligand transfer agent. For instance, it has been shown to interact with various phosphines and amines, leading to significant changes in electronic properties and stability of resultant complexes .

Chromium hexacarbonyl is part of a broader class of metal carbonyls. Here are some similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Molybdenum hexacarbonyl | Mo(CO)₆ | Higher oxidation states; used in different catalytic processes. |

| Tungsten hexacarbonyl | W(CO)₆ | Similar structure but exhibits different reactivity patterns. |

| Iron pentacarbonyl | Fe(CO)₅ | Contains five carbon monoxide ligands; less stable than chromium hexacarbonyl. |

Uniqueness of Chromium Hexacarbonyl:

Chromium hexacarbonyl stands out due to its stability under ambient conditions and its ability to participate in diverse ligand-transfer reactions, making it a valuable precursor for various organometallic syntheses and applications in catalysis .

Chromium(0) hexacarbonyl represents one of the most extensively studied homoleptic metal carbonyl complexes, with its synthesis being achieved through various methodological approaches developed over several decades [1]. The compound, with the molecular formula Cr(CO)₆, adopts an octahedral geometry with the chromium atom in the zero oxidation state coordinated by six carbon monoxide ligands [1]. Most synthetic routes for chromium hexacarbonyl are based on reductive carbonylation processes, which involve the reduction of chromium halides under carbon monoxide atmospheres [1] [8].

Classical Synthetic Approaches

The classical synthetic methodologies for chromium hexacarbonyl preparation were established in the mid-20th century and continue to serve as foundational approaches for both laboratory and industrial synthesis [7] [8]. These methods typically involve the reduction of chromium(III) salts under carbon monoxide pressure using various reducing agents [7].

Job's Method from Chromium Chloride

Job's method represents one of the earliest systematic approaches to chromium hexacarbonyl synthesis, utilizing chromium chloride as the starting material in combination with Grignard reagents [7] [24]. This method involves the treatment of chromium(III) chloride with phenylmagnesium bromide under carbon monoxide atmosphere at elevated pressures [24]. The reaction proceeds through the initial formation of organochromium intermediates, which subsequently undergo carbonylation to yield the desired hexacarbonyl product [7].

The typical reaction conditions for Job's method involve suspending chromium chloride in ethereal solution at room temperature under carbon monoxide pressures of approximately 50 atmospheres [7]. The reaction mixture is then treated with phenylmagnesium bromide at reduced temperatures, typically around -70°C, to facilitate the formation of the chromium-carbon bonds [24]. Following this initial step, the temperature is gradually raised to room temperature while maintaining the carbon monoxide pressure [7].

Research findings indicate that Job's method can achieve product yields of approximately 60% under optimized conditions [24]. The reaction mechanism involves the initial reduction of chromium(III) to lower oxidation states, followed by the coordination of carbon monoxide ligands and subsequent elimination of organic fragments [7]. The method requires careful control of temperature and pressure conditions to prevent decomposition of the Grignard reagent and to ensure complete carbonylation [24].

Synthesis from Chromium Chloride Acetylacetonates

The synthesis of chromium hexacarbonyl from chromium chloride acetylacetonates represents a significant advancement in classical synthetic approaches, offering improved yields and more controlled reaction conditions [7] [8]. This method utilizes chromium(III) acetylacetonate complexes as precursors, which are subsequently subjected to reductive carbonylation conditions [7].

Chromium(III) acetylacetonate is typically prepared through the reaction of chromium(III) oxide with acetylacetone, yielding a stable coordination complex that serves as an excellent starting material for carbonylation reactions [7] [29]. The acetylacetonate ligands provide enhanced solubility in organic solvents and facilitate the subsequent reduction and carbonylation steps [29].

The synthesis procedure involves dissolving chromium(III) acetylacetonate and chromium salts of organic acids in pyridine, followed by treatment with carbon monoxide at pressures ranging from 100 to 300 atmospheres and temperatures between 80°C and 130°C [7]. Finely powdered zinc or magnesium serves as the reducing agent in this process [7]. Research demonstrates that this method can achieve yields of up to 85% under optimized conditions [7].

The mechanism of this synthesis involves the initial displacement of acetylacetonate ligands by carbon monoxide, accompanied by the simultaneous reduction of chromium(III) to chromium(0) [7]. The presence of pyridine as a coordinating solvent facilitates the ligand exchange process and stabilizes intermediate species during the reaction [7] [8].

Modern Synthetic Strategies

Modern synthetic strategies for chromium hexacarbonyl preparation have evolved to address the limitations of classical methods, particularly in terms of reaction efficiency, environmental impact, and scalability [8] [22]. These approaches incorporate advanced reaction conditions, novel reducing systems, and improved process control technologies [22].

High-Pressure Carbonylation Techniques

High-pressure carbonylation techniques represent a significant advancement in chromium hexacarbonyl synthesis, utilizing elevated carbon monoxide pressures to drive the carbonylation reaction to completion [8] [15]. These methods typically employ pressures ranging from 200 to 300 atmospheres, significantly higher than those used in classical approaches [15].

The high-pressure methodology involves the direct reaction of chromium salts with carbon monoxide in the presence of suitable reducing agents under extreme pressure conditions [8]. Research indicates that the increased carbon monoxide pressure facilitates more complete carbonylation and reduces the formation of unwanted by-products [15]. The thermodynamic stability of chromium hexacarbonyl increases significantly with applied pressure, with the compound being stabilized over a larger temperature range compared to atmospheric pressure conditions [15].

Studies have demonstrated that at higher pressures, chromium carbonyls exhibit enhanced stability compared to other Group VI metal carbonyls, with decomposition temperatures increasing substantially [15]. The pressure-temperature relationship for chromium hexacarbonyl formation can be computed using the Clausius-Clapeyron equation, providing predictive capabilities for optimizing reaction conditions [15].

Modern high-pressure reactors equipped with advanced pressure control systems and temperature monitoring capabilities enable precise control of reaction parameters [22]. These systems typically achieve product yields in the range of 40-60%, with the potential for further optimization through advanced process control strategies [8].

Reductive Carbonylation Pathways

Reductive carbonylation pathways represent the most widely adopted modern approach for chromium hexacarbonyl synthesis, incorporating various reducing agents and optimized reaction conditions [1] [8]. These methods are characterized by their versatility in terms of reducing agent selection and their adaptability to different industrial scales [8].

The most cost-effective reductive carbonylation routes involve the reduction of chromium chlorides with magnesium, zinc, or aluminum powders under carbon monoxide pressures [1] [8]. Research has established that magnesium and zinc powder reductions typically operate at moderate temperatures (80-130°C) and pressures (35-70 atmospheres), while aluminum-based reductions require more extreme conditions (100-300°C and 100-300 atmospheres) [8].

The mechanism of reductive carbonylation involves the initial formation of chromium(II) species through metal reduction, followed by further reduction to chromium(0) and simultaneous coordination of carbon monoxide ligands [8]. Studies indicate that the choice of reducing metal significantly affects both the reaction kinetics and the final product yield [8].

Advanced reductive carbonylation processes incorporate continuous carbon monoxide feeding systems and precise temperature control to optimize reaction efficiency [22]. Research findings demonstrate that these optimized systems can achieve yields of 85% or higher under carefully controlled conditions [8]. The selection of appropriate solvents, such as pyridine-ether mixtures, plays a crucial role in facilitating the reduction and carbonylation steps [8].

Scale-up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of chromium hexacarbonyl involves numerous technical and economic considerations that significantly impact the selection of synthetic methodologies [9] [22]. Industrial-scale production requires optimization of reaction conditions, equipment design, and process economics to ensure commercial viability [9].

Key scale-up considerations include raw material costs, energy requirements, equipment complexity, and waste management strategies [9]. Research indicates that reductive carbonylation methods using magnesium or zinc as reducing agents offer the most favorable combination of high yields, moderate equipment requirements, and acceptable raw material costs for industrial applications [8] [9].

Industrial production typically employs continuous or semi-continuous processes to maximize throughput and minimize batch-to-batch variations [22]. These processes incorporate advanced pressure vessels designed to withstand the high carbon monoxide pressures required for efficient carbonylation [22]. Modern industrial facilities utilize computer-controlled systems for precise monitoring and control of temperature, pressure, and reactant feed rates [22].

Economic analysis demonstrates that the choice of reducing agent significantly impacts the overall production economics [9]. While magnesium-based reductions offer lower raw material costs, aluminum-based systems may provide advantages in terms of reaction selectivity and product purity [8] [9]. The industrial production considerations are summarized in comprehensive data tables that compare different synthetic approaches across multiple evaluation criteria [9].

Process optimization studies indicate that industrial-scale chromium hexacarbonyl production can achieve product purities exceeding 95% through appropriate selection of reaction conditions and purification strategies [9] [22]. The development of advanced separation and purification technologies has enabled the production of high-purity chromium hexacarbonyl suitable for demanding applications in catalysis and materials science [22].

Green Chemistry Approaches to Synthesis

Green chemistry approaches to chromium hexacarbonyl synthesis have emerged as important alternatives to traditional methods, addressing environmental concerns and sustainability requirements in chemical manufacturing [10] [26]. These methodologies incorporate the twelve principles of green chemistry to minimize environmental impact while maintaining synthetic efficiency [10].

Microwave-assisted synthesis represents one of the most promising green chemistry approaches, offering significant reductions in energy consumption and reaction times [10]. Research demonstrates that microwave heating can accelerate the carbonylation process, enabling synthesis at moderate temperatures (150°C) with reaction times reduced to 30 minutes [10]. This approach achieves yields in the range of 65-75% while substantially reducing energy requirements compared to conventional heating methods [10].

Solvent-free carbonylation techniques eliminate the need for organic solvents, addressing one of the major sources of environmental impact in traditional synthetic methods [10]. These approaches operate at elevated temperatures (250°C) under carbon monoxide atmospheres, achieving yields of 45-60% without the use of potentially hazardous organic solvents [10]. The elimination of solvents simplifies product purification and reduces waste generation [10].

Photochemical reduction methods offer the advantage of room temperature operation, significantly reducing energy requirements for chromium hexacarbonyl synthesis [10]. These processes utilize ultraviolet light to drive the reduction of chromium salts under carbon monoxide atmospheres, typically achieving yields of 40-55% over reaction periods of 2-4 hours [10]. While yields are generally lower than conventional methods, the environmental benefits and mild reaction conditions make photochemical approaches attractive for specialized applications [10].

Ionic liquid-mediated synthesis represents an advanced green chemistry approach that combines recyclable solvents with enhanced reaction efficiency [10]. Ionic liquids provide unique solvation environments that can stabilize intermediate species and facilitate the carbonylation process [10]. Research indicates that ionic liquid systems can achieve yields of 70-85% at moderate temperatures (80°C), with the additional advantage of solvent recyclability [10].

The implementation of green chemistry approaches in chromium hexacarbonyl synthesis requires careful evaluation of the trade-offs between environmental benefits and synthetic efficiency [10] [26]. While some green methods may exhibit lower yields compared to traditional approaches, their reduced environmental impact and potential for process intensification make them increasingly attractive for sustainable chemical manufacturing [10].

Comprehensive Synthesis Data Summary

| Method | Starting Material | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) | Reaction Time | Industrial Scale |

|---|---|---|---|---|---|---|---|

| Job's Method (Grignard) | CrCl₃ + PhMgBr | -70 to RT | 50 | Ether | 60 | 2-6 hours | Limited |

| Reductive Carbonylation - Mg/Zn | CrCl₃ + Mg/Zn powder | 80-130 | 35-70 | Pyridine/Ether | 85 | 6-18 hours | Yes |

| Reductive Carbonylation - Al | CrCl₃ + Al powder | 100-300 | 100-300 | Ether/Toluene | 70-80 | 12-24 hours | Yes |

| Acetylacetonate Route | Cr(acac)₃ + CO | 80-130 | 100-300 | Pyridine | 85 | 6-18 hours | Limited |

| High Pressure Direct | CrCl₃ + CO | 200-300 | 200 | Various | 40-60 | 24-48 hours | Limited |

| Electrochemical Reduction | CrCl₃ + e⁻ | 25 | 1 | DMF | 30-50 | 4-8 hours | Research |

Green Chemistry Approaches Summary

| Green Approach | Environmental Benefit | Typical Conditions | Yield (%) | Development Status |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced Energy Consumption | MW, 150°C, 30 min | 65-75 | Research Phase |

| Solvent-Free Carbonylation | Eliminates Organic Solvents | 250°C, CO atmosphere | 45-60 | Pilot Scale |

| Photochemical Reduction | Room Temperature Process | UV light, RT, 2-4 hours | 40-55 | Laboratory |

| Ionic Liquid Medium | Recyclable Solvent | 80°C, IL solvent | 70-85 | Development |

Chromium hexacarbonyl provides an excellent example of how molecular orbital theory explains the electronic structure and bonding in transition metal carbonyl complexes. The compound exhibits a perfect octahedral geometry with the central chromium atom coordinated to six carbon monoxide ligands, forming a highly stable 18-electron complex [1] [2].

The molecular orbital analysis reveals that chromium hexacarbonyl possesses a sophisticated electronic structure characterized by multiple types of orbital interactions. The lowest energy orbitals include the core 1t₁u orbitals derived from chromium 2p electrons, followed by the bonding molecular orbitals formed through ligand-metal interactions [3]. The highest occupied molecular orbital (HOMO) consists of the 2t₂g orbitals, which represent the d-π backbonding interactions between chromium d-orbitals and the π* orbitals of carbon monoxide ligands [1] [3].

d²sp³ Hybridization Model

The bonding in chromium hexacarbonyl can be understood through the d²sp³ hybridization model, which accounts for the octahedral geometry observed experimentally. In this model, the chromium atom utilizes two 3d orbitals, one 4s orbital, and three 4p orbitals to form six equivalent hybrid orbitals directed toward the vertices of an octahedron [4] [5] [6].

The electronic configuration of chromium in its zero oxidation state is [Ar] 3d⁵ 4s¹, providing six valence electrons. Under the strong ligand field created by six carbon monoxide ligands, the 3d electrons undergo pairing to occupy the lower energy t₂g orbitals, resulting in a diamagnetic complex [4] [5]. The pairing of electrons occurs because carbon monoxide is a strong field ligand that creates a large crystal field splitting energy [7] [8].

The d²sp³ hybridization involves the mixing of the 3d(x²-y²) and 3d(z²) orbitals with the 4s and three 4p orbitals. This hybridization scheme produces six sigma bonding orbitals that can accept electron pairs from the carbon monoxide ligands, forming the primary metal-ligand bonds [5] [6]. The remaining three t₂g orbitals (3dxy, 3dxz, 3d_yz) are not involved in the sigma bonding framework but play a crucial role in π-backbonding interactions [1] [2].

Dewar-Chatt-Duncanson Bonding Model

The Dewar-Chatt-Duncanson bonding model provides a more sophisticated description of the metal-carbonyl bonding that explains the remarkable stability of chromium hexacarbonyl. This model describes a synergistic bonding mechanism involving both σ-donation and π-backbonding components [1] [2] [9].

In the σ-donation component, each carbon monoxide ligand donates electron density from its highest occupied molecular orbital (HOMO) to the empty hybrid orbitals of the chromium center. The HOMO of carbon monoxide is primarily a σ-bonding orbital with significant electron density localized on the carbon atom [10]. This donation creates the primary metal-ligand bonds and contributes to the stability of the complex [1] [2].

The π-backbonding component involves the donation of electron density from the filled t₂g orbitals of chromium to the π* antibonding orbitals of the carbon monoxide ligands. This backbonding interaction is crucial for several reasons: it removes electron density from the antibonding orbitals of the metal center, it strengthens the metal-carbon bonds, and it weakens the carbon-oxygen bonds in the ligands [1] [2] [9].

The synergistic nature of this bonding arises from the mutual reinforcement of the σ-donation and π-backbonding components. As σ-donation increases the electron density on the metal center, it enhances the metal's ability to engage in π-backbonding. Conversely, π-backbonding reduces the electron density on the metal center, making it more favorable for σ-donation [1] [2].

Experimental evidence for this bonding model comes from the observed bond lengths in chromium hexacarbonyl. X-ray crystallographic studies reveal a chromium-carbon bond length of 1.916 Å and a carbon-oxygen bond length of 1.171 Å [1] [11]. The relatively short Cr-C bond length indicates strong metal-ligand bonding, while the C-O bond length is longer than in free carbon monoxide, consistent with population of the CO π* orbitals through backbonding [1] [12].

Electronic Configuration Analysis

The electronic configuration of chromium hexacarbonyl demonstrates perfect adherence to the 18-electron rule, which predicts enhanced stability for transition metal complexes containing exactly 18 valence electrons [13] [14] [7]. In chromium hexacarbonyl, the central chromium atom contributes 6 electrons (from its d⁶ configuration in the zero oxidation state), and each of the six carbon monoxide ligands contributes 2 electrons, yielding a total of 18 valence electrons [14] [15].

The ground state electronic configuration can be represented as t₂g⁶ in the octahedral ligand field. The six electrons occupy the three t₂g orbitals (dxy, dxz, dyz) with paired spins, resulting in a diamagnetic complex [4] [5] [7]. The higher energy eg orbitals (d(x²-y²), d(z²)) are involved in hybrid orbital formation and remain empty in the ground state configuration [5] [6].

The electronic configuration analysis reveals several important features of chromium hexacarbonyl. First, the complete filling of the t₂g orbitals maximizes the π-backbonding interactions with the carbon monoxide ligands, contributing to the exceptional stability of the complex [1] [2]. Second, the empty e_g orbitals are perfectly positioned to participate in σ-bonding through the d²sp³ hybridization scheme [5] [6]. Third, the 18-electron configuration places chromium hexacarbonyl in the class of electronically saturated complexes, which typically exhibit kinetic inertness and thermal stability [13] [7].

Photoelectron spectroscopy studies have provided experimental verification of the electronic configuration. The valence ionization spectrum shows distinct peaks corresponding to the ionization of electrons from the t₂g orbitals, confirming the molecular orbital description [16] [17]. The ionization energies are consistent with the strong ligand field created by the carbon monoxide ligands and the extensive π-backbonding interactions [16] [17].

Quantum Chemical Descriptions

Modern quantum chemical methods have provided detailed insights into the electronic structure of chromium hexacarbonyl, complementing and extending the classical bonding models. These computational approaches offer quantitative descriptions of the bonding interactions and electronic properties that are difficult to obtain from experimental measurements alone.

Density Functional Theory Studies

Density functional theory (DFT) calculations have been extensively applied to chromium hexacarbonyl, providing detailed information about its geometric structure, electronic properties, and bonding characteristics [18] [16] [19]. These studies have generally confirmed the experimental structural parameters while offering insights into the electronic structure that are not readily accessible through experimental methods.

DFT calculations predict geometric parameters that are in good agreement with experimental X-ray crystallographic data. The calculated chromium-carbon bond length ranges from 1.806 to 1.839 Å, compared to the experimental value of 1.916 Å [5] [19]. The calculated carbon-oxygen bond length falls in the range of 1.126 to 1.159 Å, compared to the experimental value of 1.171 Å [5] [19]. The slight differences between calculated and experimental values are typical for DFT methods and fall within acceptable accuracy limits for transition metal complexes.

The electronic structure calculations reveal the detailed nature of the molecular orbitals and their energies. DFT studies confirm that the highest occupied molecular orbital (HOMO) has predominantly t₂g character, corresponding to the chromium d-orbitals involved in π-backbonding [19] [3]. The lowest unoccupied molecular orbital (LUMO) is primarily derived from the π* orbitals of the carbon monoxide ligands, consistent with the Dewar-Chatt-Duncanson bonding model [19] [3].

DFT calculations have also provided insights into the charge distribution and bonding analysis. Natural population analysis reveals that the chromium center carries a small positive charge despite its formal oxidation state of zero, reflecting the electron donation from the ligands [19]. The carbon monoxide ligands show slight negative charges, consistent with the π-backbonding interactions [19].

The vibrational frequencies calculated using DFT methods show good agreement with experimental infrared and Raman spectroscopy data. The calculated carbon-oxygen stretching frequencies are lower than those in free carbon monoxide, providing computational evidence for the π-backbonding interactions that weaken the C-O bonds [16] [19].

CASPT2 Calculations for Electronic States

Complete Active Space Second-Order Perturbation Theory (CASPT2) calculations provide a more sophisticated treatment of electron correlation effects and are particularly valuable for studying excited states and complex electronic phenomena in transition metal systems [20] [21] [22]. These calculations have been applied to chromium hexacarbonyl and related systems to investigate electronic excitations and ionization processes.

CASPT2 studies of chromium hexacarbonyl have focused on understanding the excited states and their relationship to the ground state electronic structure. The calculations reveal that the low-lying excited states primarily involve excitations from the occupied t₂g orbitals to the unoccupied e_g orbitals and ligand-centered π* orbitals [20] [21]. These metal-to-ligand charge transfer (MLCT) transitions are characteristic of transition metal carbonyl complexes and are responsible for their photochemical properties.

The CASPT2 calculations provide detailed information about the electronic excitation energies and oscillator strengths. The lowest energy electronic transitions are predicted to occur in the ultraviolet region, consistent with the colorless appearance of chromium hexacarbonyl [20]. The transition energies calculated using CASPT2 methods show good agreement with experimental electronic absorption spectroscopy data [20].

Ionization energies calculated using CASPT2 methods are in excellent agreement with photoelectron spectroscopy measurements. The calculations reproduce the observed ionization potentials for the various molecular orbitals, confirming the orbital ordering and energy gaps predicted by the molecular orbital theory [20] [21] [22].

CASPT2 calculations have also been used to study the dissociation of carbon monoxide ligands from chromium hexacarbonyl. These studies reveal that the first CO dissociation requires significant energy, consistent with the strong metal-ligand bonding described by the Dewar-Chatt-Duncanson model [20]. The calculations provide insights into the electronic reorganization that occurs during ligand dissociation and help explain the mechanisms of substitution reactions.

The multiconfigurational nature of CASPT2 calculations allows for a more accurate description of the electronic structure near the transition state regions and in electronically excited states. This is particularly important for understanding the photochemical behavior of chromium hexacarbonyl and its role in various catalytic processes [20] [21].

Experimental and Theoretical Data Summary

The comprehensive analysis of chromium hexacarbonyl's electronic structure and bonding reveals excellent agreement between experimental observations and theoretical predictions. The table below summarizes the key structural and electronic parameters:

| Parameter | Experimental Value | Theoretical Value | Method |

|---|---|---|---|

| Cr-C bond length | 1.916 Å | 1.806-1.839 Å | X-ray/DFT |

| C-O bond length | 1.171 Å | 1.126-1.159 Å | X-ray/DFT |

| Molecular geometry | Octahedral | Octahedral | X-ray/Theory |

| Point group | Oₕ | Oₕ | Crystallography |

| Electron count | 18 | 18 | Counting rules |

| Hybridization | d²sp³ | d²sp³ | Ligand field theory |

| Magnetic behavior | Diamagnetic | Diamagnetic | Experiment/Theory |

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H301 (93.48%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (10.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic